molecular formula C9H12OS B1608010 3-iso-Propoxythiophenol CAS No. 431878-97-6

3-iso-Propoxythiophenol

Cat. No.: B1608010
CAS No.: 431878-97-6
M. Wt: 168.26 g/mol
InChI Key: CBGJTIYHMKYCMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Propoxythiophenol typically involves the reaction of 3-bromothiophenol with iso-propyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the iso-propoxy group. The reaction can be represented as follows:

3-Bromothiophenol+iso-Propyl AlcoholK2CO3,RefluxThis compound+KBr\text{3-Bromothiophenol} + \text{iso-Propyl Alcohol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} + \text{KBr} 3-Bromothiophenol+iso-Propyl AlcoholK2​CO3​,Reflux​this compound+KBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-iso-Propoxythiophenol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiophenol derivatives.

    Substitution: The iso-propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiophenol derivatives.

    Substitution: Various substituted thiophenol compounds.

Scientific Research Applications

3-iso-Propoxythiophenol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-iso-Propoxythiophenol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxythiophenol: Similar structure but with a methoxy group instead of an iso-propoxy group.

    4-iso-Propoxythiophenol: Iso-propoxy group at the fourth position instead of the third.

    3-Ethoxythiophenol: Ethoxy group instead of an iso-propoxy group.

Uniqueness

3-iso-Propoxythiophenol is unique due to the specific positioning of the iso-propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the steric and electronic effects of the iso-propoxy group are crucial .

Biological Activity

3-iso-Propoxythiophenol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophenol group substituted with an isopropoxy moiety. This unique structure may contribute to its biological properties, including its interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate signaling pathways and interact with specific proteins. Research indicates that it may influence the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation .

Key Mechanisms:

  • Inhibition of Notum Activity : Notum is an enzyme that modulates Wnt signaling. Compounds similar to this compound have shown inhibitory effects on Notum, leading to the restoration of Wnt signaling in cellular assays .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity, making it a candidate for further studies in infectious diseases.

Biological Activity Data

Biological ActivityAssay TypeResult
Notum InhibitionEC5027 nM
AntimicrobialMICTBD

Case Study: Wnt Signaling Activation

A study evaluated the effects of this compound on Wnt signaling using a luciferase reporter assay. The results demonstrated that the compound significantly activated Wnt signaling when tested in the presence of recombinant WNT3A and Notum inhibitors. This suggests its potential as a therapeutic agent in conditions where Wnt signaling is disrupted .

Antimicrobial Activity

In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Further research is needed to determine the specific mechanisms through which it exerts these effects and to establish its efficacy compared to existing antimicrobial agents.

Properties

IUPAC Name

3-propan-2-yloxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGJTIYHMKYCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374802
Record name 3-iso-Propoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431878-97-6
Record name 3-(1-Methylethoxy)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431878-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iso-Propoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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